molecular formula C16H16N4O3S B2661184 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034594-17-5

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

カタログ番号 B2661184
CAS番号: 2034594-17-5
分子量: 344.39
InChIキー: NGJAKUMKMMAYRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, transplant rejection, and cancer. FTY720 has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation.

作用機序

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is phosphorylated by sphingosine kinase 2 (SphK2) in lymphocytes, which leads to its binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes. This binding causes internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has various biochemical and physiological effects, including reducing lymphocyte migration, reducing inflammation, and inducing apoptosis in cancer cells. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the number of circulating lymphocytes in the blood, which is due to its sequestration of lymphocytes in lymph nodes. This reduction in lymphocyte migration leads to a reduction in inflammation, which is beneficial in diseases such as multiple sclerosis and transplant rejection. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, leading to cell death.

実験室実験の利点と制限

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that is different from traditional immunosuppressive drugs, which makes it a promising candidate for the treatment of various diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its safety and efficacy. One limitation is that it has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Another limitation is that it can cause side effects such as bradycardia and macular edema, which can limit its use in certain patient populations.

将来の方向性

There are several future directions for the study of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One direction is to investigate its potential therapeutic effects in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop new formulations of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide that have improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, there is a need to develop new S1P receptor modulators that have improved selectivity and efficacy, which could lead to the development of new therapies for various diseases. Finally, there is a need to better understand the molecular mechanisms underlying the effects of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, which could lead to the development of new therapies that target these pathways.

合成法

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is synthesized through a multi-step process that involves the condensation of 2-amino-2-methyl-1-propanol with furan-2-carbaldehyde, followed by cyclization with ethyl chloroformate to form the pyrazole ring. The resulting compound is then reacted with thiophene-2-carbaldehyde to form the final product, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.

科学的研究の応用

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life in patients. In transplant rejection, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been used as an immunosuppressant to prevent graft rejection, and has been shown to have fewer side effects than traditional immunosuppressive drugs. In cancer, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

特性

IUPAC Name

N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-2-9-24-12)16(22)18-11-13(14-5-1-8-23-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAKUMKMMAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。